Furan-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone
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Overview
Description
Furan-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone is a heterocyclic compound that combines a furan ring, a thiazolidine ring, and a trifluoromethyl-substituted phenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under controlled conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step often involves a substitution reaction where the trifluoromethyl group is introduced using reagents like trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The thiazolidine ring can be reduced to form thiazolidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as halides and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives.
Scientific Research Applications
Furan-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Furan-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-2-aldehyde share the furan ring structure.
Thiazolidine Derivatives: Compounds such as thiazolidine-2,4-dione are structurally similar due to the thiazolidine ring.
Trifluoromethyl-Substituted Compounds: Compounds like 4-(trifluoromethyl)benzoic acid share the trifluoromethyl-substituted phenyl group.
Uniqueness
Furan-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone is unique due to the combination of its three distinct structural components, which confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
furan-2-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2S/c16-15(17,18)11-5-3-10(4-6-11)14-19(7-9-22-14)13(20)12-2-1-8-21-12/h1-6,8,14H,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDDOTZGRWXHLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC=CO2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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